molecular formula C20H21F3N2O2 B10969953 (2-Ethoxyphenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(2-Ethoxyphenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10969953
M. Wt: 378.4 g/mol
InChI Key: QTKJEJNFODFULZ-UHFFFAOYSA-N
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Description

(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of an ethoxyphenyl group and a trifluoromethylphenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves the reaction of 2-ethoxyphenyl isocyanate with 4-[3-(trifluoromethyl)phenyl]piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Unique due to the presence of both ethoxyphenyl and trifluoromethylphenyl groups.

    (2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-ETHOXYPHENYL){4-[3-(FLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2-ETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents .

Properties

Molecular Formula

C20H21F3N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H21F3N2O2/c1-2-27-18-9-4-3-8-17(18)19(26)25-12-10-24(11-13-25)16-7-5-6-15(14-16)20(21,22)23/h3-9,14H,2,10-13H2,1H3

InChI Key

QTKJEJNFODFULZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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